molecular formula C12H13FN2O3 B13692104 Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B13692104
M. Wt: 252.24 g/mol
InChI Key: IZQKMVYIJXQFPB-UHFFFAOYSA-N
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Description

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diesters, followed by cyclization and fluorination steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Halogenation and alkylation reactions can introduce new substituents to the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different physical and chemical properties based on the introduced functional groups.

Scientific Research Applications

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the specific substitutions found in Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

    Ciprofloxacin: A quinolone antibiotic with a similar quinoxaline core structure but different functional groups.

    Nalidixic Acid: Another quinolone derivative with antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

methyl 2-ethyl-7-fluoro-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C12H13FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5,8,14H,3H2,1-2H3,(H,15,16)

InChI Key

IZQKMVYIJXQFPB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=C(C(=C2)C(=O)OC)F

Origin of Product

United States

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